

The Chemical Architecture and Functional Profile of Tulrampator: A Technical Guide

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Compound of Interest

Compound Name: Tulrampator

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Abstract

Tulrampator (also known as S-47445 and CX-1632) is a potent, orally bioavailable positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.^{[1][2][3]} As a "high-impact" AMPA potentiator, **Tulrampator** robustly enhances glutamatergic neurotransmission, a mechanism that underpins its pro-cognitive, neurotrophic, and antidepressant-like properties observed in preclinical models.^{[1][2]} This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanisms of **Tulrampator**. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support ongoing research and development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Identifiers

Tulrampator is a complex heterocyclic molecule with the systematic IUPAC name 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1,4]oxazino[6,5-g][1,4]benzotriazine-4,9-dione.^[1] Its chemical structure and key identifiers are summarized below.

Identifier	Value
IUPAC Name	8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1] [4]oxazino[6,5-g][1][4][5]benzotriazine-4,9- dione[1]
SMILES	<chem>C1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N (N=N4)CCC5=CC(=CC=C5)F</chem> [1]
CAS Number	1038984-31-4[1]
Molecular Formula	C20H17FN4O3[1]

Physicochemical and Pharmacological Properties

Tulrampator is characterized by its oral bioavailability and selective modulation of AMPA receptors.[6] While specific experimental values for melting point, aqueous solubility, and pKa are not readily available in the public domain, some of its key properties have been documented.

Table 2.1: Physicochemical Properties of Tulrampator

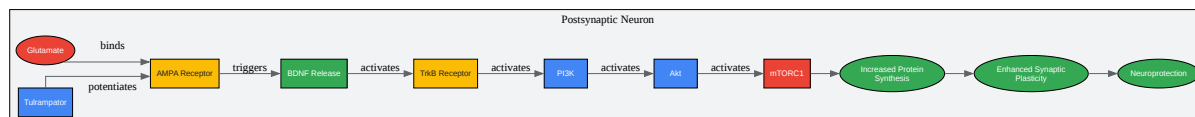
Property	Value	Source
Molecular Weight	380.379 g/mol	[1]
Solubility	20 mg/mL (52.58 mM) in DMSO	[6]

Table 2.2: Pharmacological Properties of Tulrampator

Parameter	Value	Species/System	Source
Mechanism of Action	Positive Allosteric Modulator of AMPA receptors	-	[1]
EC50 (GluA1/2/4 flip/flop variants)	2.5-5.4 μ M	Human and Rat Receptors	[3][7]
EC50 (GluA4 flop)	0.7 μ M	-	[3][7]
EC50 (AMPA-evoked currents)	6.5 μ M	Xenopus laevis oocytes with rat cortex mRNA	[8]
Selectivity	Inactive at NMDA and kainate receptors	-	[3][7]
In vivo Efficacy (Pro-cognitive)	0.3 mg/kg (improves episodic and spatial working memory)	Rodents	[3]
In vivo Efficacy (Antidepressant/Anxiolytic)	1, 3, and 10 mg/kg/day (i.p.)	Mice (Olfactory Bulbectomy Model)	[9]

Mechanism of Action and Signaling Pathways

Tulrampator exerts its effects by binding to an allosteric site on the AMPA receptor, thereby enhancing the receptor's response to glutamate.[3][7] This potentiation of AMPA receptor activity is believed to trigger a cascade of downstream signaling events crucial for synaptic plasticity and neuronal health. The primary pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent engagement of the mammalian Target of Rapamycin (mTOR) signaling pathway.[2][9]



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Figure 1: Proposed signaling pathway of **Tulrampator**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of **Tulrampator**.

Electrophysiological Assessment of AMPA Receptor Potentiation (Whole-Cell Patch-Clamp)

This protocol is adapted from methodologies described for the characterization of AMPA receptor modulators.^{[3][7][8]}

Objective: To determine the EC₅₀ of **Tulrampator** for the potentiation of glutamate-evoked currents at different AMPA receptor subtypes.

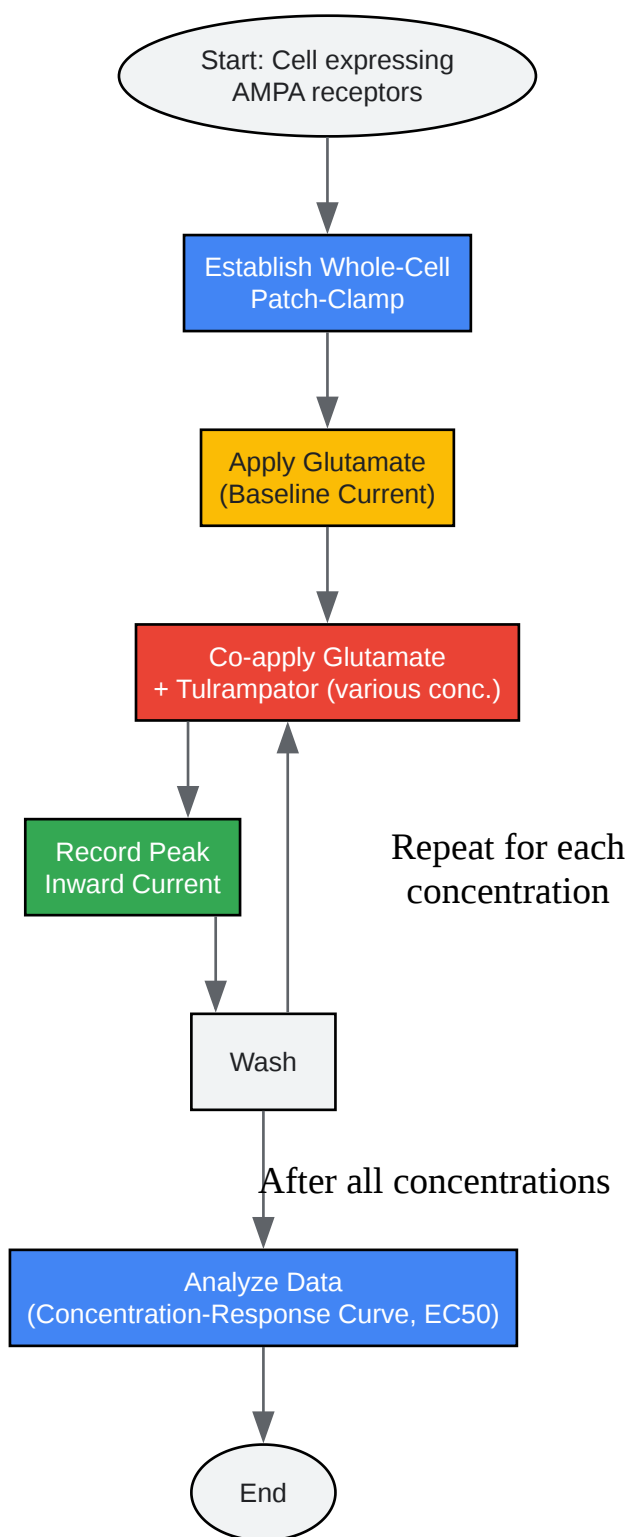
Materials:

- *Xenopus laevis* oocytes or HEK-293 cells expressing specific rat or human AMPA receptor subunits (e.g., GluA1/2/4 flip and flop variants).
- External solution (in mM): 100 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
- Internal solution (for HEK-293 cells, in mM): 140 CsF, 10 EGTA, 2 MgCl₂, 10 HEPES, pH 7.2 with CsOH.

- Glutamate solution (agonist).
- **Tulrampator** (S-47445) stock solution in DMSO.
- Patch-clamp amplifier and data acquisition system.

Procedure:

- Prepare oocytes or culture HEK-293 cells expressing the desired AMPA receptor subunits.
- Establish a whole-cell patch-clamp recording configuration.
- Clamp the cell at a holding potential of -60 mV.
- Perfuse the cell with the external solution.
- Apply a sub-maximal concentration of glutamate to elicit a baseline inward current.
- Co-apply varying concentrations of **Tulrampator** with the same concentration of glutamate.
- Record the peak amplitude of the inward current at each concentration of **Tulrampator**.
- Wash the cell with the external solution between applications.
- Construct a concentration-response curve and calculate the EC50 value.



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Figure 2: Workflow for electrophysiological assessment.

In Vivo Assessment of Pro-cognitive Effects (Novel Object Recognition Task)

This protocol is based on the methodology described by Bretin et al. (2017).[\[3\]](#)[\[7\]](#)

Objective: To evaluate the effect of **Tulrampator** on episodic-like memory in rodents.

Materials:

- Adult male rodents (e.g., rats or mice).
- Open-field arena.
- A variety of objects differing in shape, color, and texture.
- **Tulrampator** (S-47445) solution for oral or intraperitoneal administration.
- Vehicle solution.
- Video tracking software.

Procedure:

- Habituation: Allow each animal to freely explore the empty open-field arena for a set period (e.g., 10 minutes) on consecutive days leading up to the test.
- Training (Acquisition Phase): Place two identical objects in the arena and allow the animal to explore for a defined period (e.g., 5-10 minutes).
- Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 24 hours, to induce natural forgetting).
- Testing (Test Phase): Administer **Tulrampator** or vehicle at a predetermined time before the test. Replace one of the familiar objects with a novel object and place the animal back in the arena.
- Data Collection: Record the time spent exploring the novel and familiar objects using video tracking software.

- Analysis: Calculate a discrimination index (e.g., [Time exploring novel - Time exploring familiar] / [Total exploration time]). A higher index indicates better recognition memory.

Western Blot Analysis of BDNF and mTOR Pathway Proteins

This protocol is a generalized procedure based on the study by Pascual et al. (2019) which investigated the effects of **Tulrampator** on these pathways.[9]

Objective: To determine the effect of **Tulrampator** treatment on the expression and phosphorylation of BDNF and key proteins in the mTOR signaling pathway in brain tissue.

Materials:

- Brain tissue homogenates (e.g., hippocampus, prefrontal cortex) from **Tulrampator**- and vehicle-treated animals.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Protein assay kit (e.g., BCA).
- SDS-PAGE gels and electrophoresis apparatus.
- Transfer apparatus and PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies against BDNF, mTOR, phospho-mTOR, 4E-BP1, phospho-4E-BP1, and a loading control (e.g., GAPDH or β -actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Homogenize brain tissue in lysis buffer and determine protein concentration.
- Denature protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system and quantify the band intensities.
- Normalize the protein of interest signal to the loading control signal.

Conclusion

Tulrampator is a promising AMPA receptor positive allosteric modulator with a well-defined chemical structure and a clear mechanism of action. Its ability to enhance synaptic plasticity through the BDNF-mTOR pathway provides a strong rationale for its investigation in a range of neurological and psychiatric disorders characterized by synaptic dysfunction and cognitive impairment. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing our understanding and potential therapeutic application of **Tulrampator**.

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